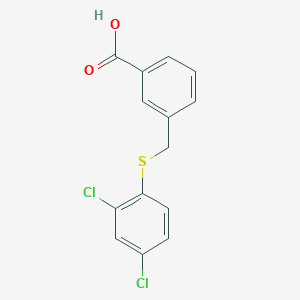
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid: is an organic compound featuring a thiophene ring system with formyl and carboxylic acid functional groups. Thiophene derivatives are known for their significant roles in organic synthesis and material science due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions starting from simpler thiophene derivatives. One common method includes the following steps:
Bromination: Thiophene is brominated to form 2,5-dibromothiophene.
Formylation: The dibromothiophene undergoes a formylation reaction using a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group.
Carboxylation: The formylated thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 5-(5-carboxythiophen-2-yl)thiophene-2-carboxylic acid.
Reduction: 5-(5-hydroxymethylthiophen-2-yl)thiophene-2-carboxylic acid.
Substitution: Various halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid is used as an intermediate in the synthesis of more complex thiophene derivatives. It serves as a building block for the construction of conjugated polymers and organic semiconductors.
Biology
In biological research, thiophene derivatives are explored for their potential as bioactive molecules. They exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, thiophene-based compounds are investigated for their therapeutic potential. They are studied for their ability to interact with biological targets such as enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They are also employed as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid
- 5-(5-methylthiophen-2-yl)thiophene-2-carboxylic acid
- 5-(5-nitrothiophen-2-yl)thiophene-2-carboxylic acid
Uniqueness
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the thiophene ring. This dual functionality allows for diverse chemical modifications and applications. The formyl group provides a site for further functionalization, while the carboxylic acid group enhances solubility and reactivity.
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C10H6O3S2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
5-(5-formylthiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13) |
InChI Key |
CENUSKFLSKYNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



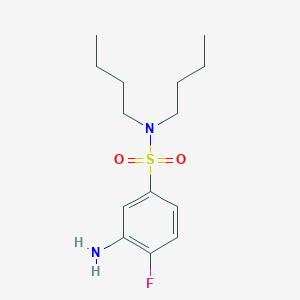
![3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12117812.png)

![N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B12117823.png)
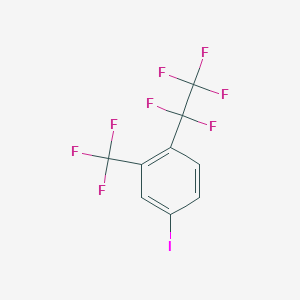

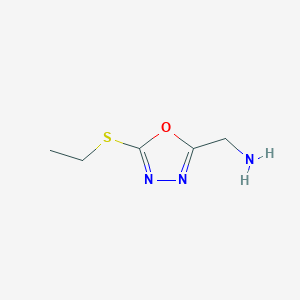
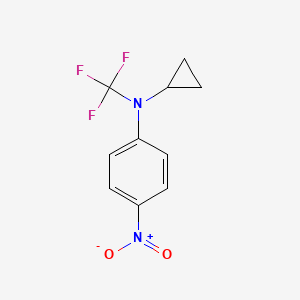
![4-[Ethyl(phenyl)amino]butanoic acid](/img/structure/B12117860.png)
![N-(3-methoxypropyl)-2-[(2-methylcyclohexyl)amino]propanamide](/img/structure/B12117864.png)
![3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B12117868.png)
